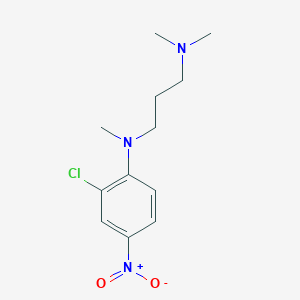![molecular formula C66H64GeS- B12538725 Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)- CAS No. 658064-04-1](/img/structure/B12538725.png)
Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: is a complex organogermanium compound It is characterized by the presence of a germanium atom bonded to three mercapto groups, each substituted with a 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- typically involves the reaction of germanium tetrachloride with the corresponding thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
GeCl4+3RSH→Ge(SR)3+3HCl
where RSH represents the thiol compound, 2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-thiol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the mercapto groups are oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the mercapto groups back to thiols.
Substitution: The compound can participate in substitution reactions where the germanium atom is replaced by other metal atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Thiols.
Substitution: Various organometallic derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis, particularly in reactions involving sulfur-containing compounds.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Biological Probes: The compound can be used as a probe in biochemical assays to study sulfur-related metabolic pathways.
Industry:
Electronics: It is used in the fabrication of semiconductors and other electronic components.
Coatings: The compound is used in the development of protective coatings with enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- involves its interaction with various molecular targets. The mercapto groups can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in catalysis and materials science to stabilize metal complexes and enhance their reactivity. The compound’s unique structure also allows it to participate in redox reactions, making it useful in electronic applications.
Comparaison Avec Des Composés Similaires
Germane, tris(2,2’‘,6,6’‘-tetramethyl[1,1’3’,1’‘-terphenyl]-5’-yl)-: Similar structure but lacks the mercapto groups.
Germane, tris(2,2’‘,6,6’'-tetramethylphenyl)-: Similar structure but with simpler phenyl groups instead of terphenyl groups.
Germane, tris(2,6-dimethylphenyl)-: Another similar compound with dimethylphenyl groups.
Uniqueness: Germane, mercaptotris(2,2’‘,6,6’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl)- is unique due to the presence of both germanium and mercapto groups, which confer distinct chemical reactivity and potential applications. The bulky terphenyl groups provide steric protection, enhancing the stability of the compound and making it suitable for various advanced applications.
Propriétés
Numéro CAS |
658064-04-1 |
|---|---|
Formule moléculaire |
C66H64GeS- |
Poids moléculaire |
961.9 g/mol |
InChI |
InChI=1S/C66H63Ge.H2S/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12;/h13-39H,1-12H3;1H2/p-1 |
Clé InChI |
LTFORBWOEQGONM-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)[Ge](C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C.[SH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


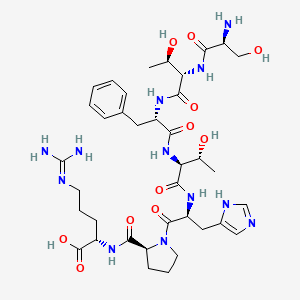
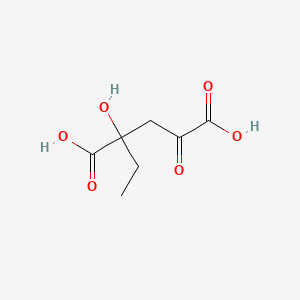
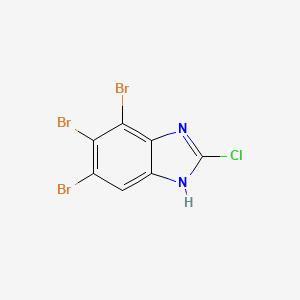

![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
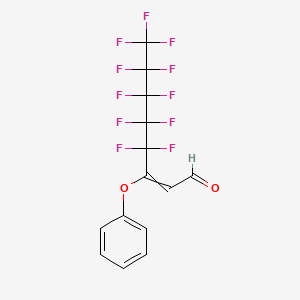
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
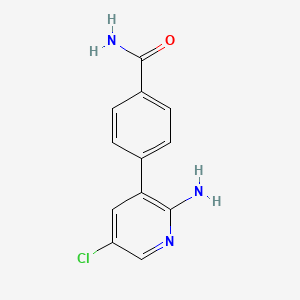
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
